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Compound of Interest

Compound Name: 3-Iodo-4-nitroanisole

Cat. No.: B1333487 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-
4-nitroanisole (also known as 1-Iodo-4-methoxy-2-nitrobenzene), a key intermediate in

various synthetic applications. This document is intended for researchers, scientists, and

professionals in the fields of chemistry and drug development, offering detailed spectroscopic

data (NMR, IR, MS) and the methodologies for their acquisition.

Chemical Structure and Properties
IUPAC Name: 1-Iodo-4-methoxy-2-nitrobenzene Synonyms: 3-Iodo-4-nitroanisole, 4-Iodo-3-

nitroanisole Molecular Formula: C₇H₆INO₃ Molecular Weight: 279.03 g/mol Appearance: Light

yellow to brown crystalline powder. Melting Point: There are some discrepancies in the

literature, with ranges reported as 61-62°C and 78-82°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. Below is a summary of the predicted and available NMR data for 3-Iodo-
4-nitroanisole.

¹H NMR Data
While a definitive, published high-resolution spectrum with full assignment is not readily

available in public databases, the expected proton NMR spectrum can be predicted based on
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the substituent effects on the aromatic ring.

¹³C NMR Data
A reference to a ¹³C NMR spectrum is available from Maybridge Chemical Company Ltd. The

expected chemical shifts are based on the electronic environment of each carbon atom in the

molecule.

Carbon Atom
Predicted Chemical Shift (δ,

ppm)
Description

C-OCH₃ ~56 Methoxy carbon

Aromatic C 110-160

Six distinct signals are

expected for the aromatic

carbons due to the lack of

symmetry.

C-I Lower field aromatic C
Carbon bearing the iodine

atom

C-NO₂ Lower field aromatic C Carbon bearing the nitro group

C-OCH₃ (aromatic) Higher field aromatic C
Carbon bearing the methoxy

group

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of 3-Iodo-4-nitroanisole is expected to show characteristic absorption bands

for the nitro, ether, and aromatic C-H bonds. While a specific peak list is not widely published, a

conforming spectrum is referenced by suppliers.
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100-3000 Aromatic C-H Stretching

~2950-2850 C-H (methoxy) Stretching

~1520 and ~1340 Nitro (NO₂)
Asymmetric and Symmetric

Stretching

~1250 Aryl-O (ether) Asymmetric Stretching

~1020 Aryl-O (ether) Symmetric Stretching

~800-700 C-H (aromatic) Out-of-plane Bending

~600-500 C-I Stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. The electron ionization (EI) mass spectrum of 3-Iodo-4-nitroanisole would be

expected to show the molecular ion peak and several key fragment ions.

m/z Proposed Fragment Ion

279 [M]⁺ (Molecular Ion)

233 [M - NO₂]⁺

103 [C₇H₄O]⁺

Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of a solid

aromatic compound like 3-Iodo-4-nitroanisole.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3-Iodo-4-nitroanisole is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. A small

amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
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¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on

the sample concentration.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets

for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due

to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

Sample Application: A small amount of the solid 3-Iodo-4-nitroanisole is placed directly onto

the ATR crystal.

Pressure Application: A pressure arm is engaged to ensure good contact between the

sample and the crystal surface.

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC). The sample is volatilized in

the ion source.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a chemical compound such as 3-Iodo-4-nitroanisole.
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Caption: Workflow for Spectroscopic Characterization.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodo-4-nitroanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333487#spectroscopic-data-of-3-iodo-4-
nitroanisole-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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